Butane-1,4-disulfonic acid
Overview
Description
Butane-1,4-disulfonic acid is a hydrocarbon derivative containing only sulfo groups, their salts, and esters1. It is used as a reference standard in the pharmaceutical industry23. It is also used as a starting material for organic synthesis4.
Molecular Structure Analysis
The molecular formula of Butane-1,4-disulfonic acid is C4H10O6S253. It has a molecular weight of 218.2553.
Scientific Research Applications
Nanosized Brönsted Acidic Catalyst
Butane-1,4-disulfonic acid derivatives have been utilized in the creation of novel nanosized Brönsted acidic catalysts. These catalysts have proven effective in promoting the one-pot synthesis of various organic compounds. For instance, they have been used in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, offering excellent yields and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016).
Brönsted Acid Catalyst for Organic Synthesis
Derivatives of butane-1,4-disulfonic acid have been shown to act as effective Brönsted acid catalysts. They have been particularly valuable in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This method is noted for its high yield, clean reactions, simple methodology, and the ability to recycle the catalyst without significant loss of activity (Khaligh, 2015).
Pharmaceutical Compound Synthesis
Butane-1,4-disulfonic acid derivatives have been utilized as catalysts for synthesizing biologically active pharmaceutical compounds. Notably, they have been used in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, compounds with significant pharmaceutical properties (Goli-Jolodar, Shirini, & Seddighi, 2018).
Buffering Agent in Biological Research
In biological research, derivatives of butane-1,4-disulfonic acid, such as 4-(N-morpholino)butanesulfonic acid (MOBS), are used as standard buffers for pH control. They are particularly useful in the physiological pH range, contributing significantly to the accuracy and reliability of experimental results (Taha & Lee, 2011).
Safety And Hazards
Safety measures for handling Butane-1,4-disulfonic acid include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition6. The substance has been classified as Skin Corr. 1B - STOT SE 3, indicating it can cause skin corrosion and serious eye damage7.
Future Directions
Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.
properties
IUPAC Name |
butane-1,4-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERAMNDAEAQRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276215 | |
Record name | butane-1,4-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-1,4-disulfonic acid | |
CAS RN |
27665-39-0 | |
Record name | 1,4-Butanedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27665-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butane-1,4-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027665390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | butane-1,4-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,4-disulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Butanedisulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMN33S9CGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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